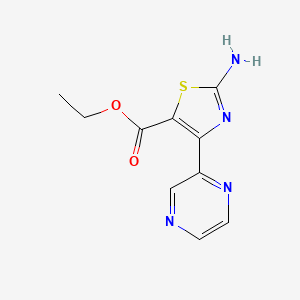

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate

Description

Properties

Molecular Formula |

C10H10N4O2S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

ethyl 2-amino-4-pyrazin-2-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H10N4O2S/c1-2-16-9(15)8-7(14-10(11)17-8)6-5-12-3-4-13-6/h3-5H,2H2,1H3,(H2,11,14) |

InChI Key |

CINGWRWVWSPAQP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C2=NC=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Ethyl 2-chloroacetoacetate or α-haloketones as electrophilic precursors.

- Thiourea as the sulfur and nitrogen source for thiazole ring formation.

- 2-Bromopyrazine or pyrazin-2-yl-substituted α-haloketones to introduce the pyrazinyl substituent at the 4-position.

Reaction Conditions and Procedure

A representative method adapted from a patent for ethyl 2-amino-4-methylthiazole-5-carboxylate can be modified to incorporate the pyrazinyl group:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of reaction mixture | Ethanol solvent with 10-35% ethyl acetate; add thiourea and sodium carbonate (0.01-0.1 weight ratio to α-haloketone) | Sodium carbonate acts as a base to facilitate cyclization |

| 2 | Addition of α-haloketone | Dropwise addition of ethyl 2-chloroacetoacetate or pyrazinyl-substituted α-haloketone at 40-55 °C | Controlled addition prevents side reactions |

| 3 | Cyclization and heating | Heat to 60-70 °C for 5-5.5 hours | Promotes ring closure to thiazole |

| 4 | Solvent removal and filtration | Partial distillation to remove solvent, cool to room temperature, filter | Removes unreacted materials |

| 5 | pH adjustment and precipitation | Add filtrate to water, adjust pH to 9-10 with caustic soda, stir 0.5 h | Precipitates product |

| 6 | Isolation and drying | Filter and vacuum dry the solid product | Yields >98% with melting point ~172-173 °C (for methyl analog) |

Adaptation for Pyrazin-2-yl Substitution

To introduce the pyrazin-2-yl group at the 4-position, the α-haloketone precursor should be functionalized accordingly, e.g., ethyl 2-chloro-4-(pyrazin-2-yl)acetoacetate. This substrate can then undergo the same cyclization with thiourea under the above conditions to yield this compound.

Alternative Synthetic Routes

Solid-Phase Synthesis

A solid-phase approach involves:

- Reductive amination of a formyl-functionalized resin.

- Dehydrative cyclization with α-bromoketones in DMF to form 2-amino-5-carboxylate thiazole resin.

- Coupling with pyrazinyl amines.

- Cleavage from resin with trifluoroacetic acid/dichloromethane cocktail.

This method is suitable for combinatorial synthesis and analog library preparation but less practical for bulk synthesis.

One-Pot α-Bromination and Thiourea Cyclization

A recent method for 2-aminothiazole-5-carboxamides involves:

- Chemoselective α-bromination of β-ethoxyacrylamides.

- One-pot treatment with thiourea to form the thiazole ring.

- Avoidance of sensitive organometallic reagents and protection steps.

This method can be adapted for pyrazinyl-substituted substrates to improve yield and simplify operations.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ primarily in substituents at the 2-amino and 4-aryl/heteroaryl positions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Research Findings

Substituent Effects: R4 Position: Pyrazine and pyridine rings improve solubility and target engagement in polar active sites, while aryl groups (e.g., bromophenyl) enhance hydrophobic interactions . R2 Position: Ureido and acylhydrazone modifications at the 2-amino group significantly boost inhibitory activity against kinases and antifungal targets .

Biological Potency :

- Bromophenyl derivatives exhibit lower IC50 values in kinase assays compared to pyrazine-containing analogs, suggesting substituent size and hydrophobicity are critical for potency .

Biological Activity

Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antibacterial, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNOS and a molecular weight of 250.28 g/mol. The compound features a thiazole ring substituted with an amino group and a pyrazine moiety, which enhances its biological activity spectrum compared to other similar compounds.

1. Anticancer Activity

Research indicates that compounds containing thiazole and pyrazine structures often exhibit significant anticancer properties. This compound has shown promising results against various cancer cell lines:

- Mechanism of Action : The compound interacts with critical molecular targets, inhibiting pathways involved in cancer cell proliferation. For instance, it has been reported to induce apoptosis in MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .

- Case Study : In a study evaluating the anticancer activity of related thiazole compounds, a derivative exhibited a GI50 value of 0.08 µM against the RPMI-8226 leukemia cell line, showcasing the potential efficacy of thiazole derivatives in cancer treatment .

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 | 0.08 |

| Thiazole derivatives | HepG-2 | TBD |

2. Antibacterial Activity

The compound also exhibits antibacterial properties, particularly against Mycobacterium tuberculosis. The thiazole core is crucial for maintaining its antibacterial activity:

- Selectivity Index : A selectivity index (SI) of 26 was reported for related compounds against M. tuberculosis, indicating effective targeting with minimal toxicity to human cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including multicomponent reactions involving thiazole precursors and pyrazine derivatives. This versatility allows for the creation of analogs with enhanced biological activities or altered pharmacokinetic properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activities of thiazole-based compounds:

- Structural Variations : Modifications at different positions on the thiazole ring can lead to compounds with improved efficacy against specific targets.

- Biological Assays : Various assays have demonstrated that certain derivatives maintain or enhance activity against cancer and bacterial strains, emphasizing the potential for drug development from this scaffold .

Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate | Thiazole ring with methyl substitution | Enhanced lipophilicity |

| Ethyl 2-amino-thiazole-5-carboxylic acid | Lacks pyrazine moiety | More acidic properties |

| Ethyl 4-(pyrazin-2-yloxy)-thiazole-5-carboxylic acid | Ether linkage with pyrazine | Potentially different pharmacokinetics |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-amino-4-(pyrazin-2-yl)thiazole-5-carboxylate?

The compound is synthesized via a multi-step process involving cyclization and functionalization. A typical approach involves reacting pyrazine-2-carboxylic acid derivatives with thioamides or thioureas under activation by reagents like phosphorus pentachloride (PCl₅). For example, ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate was synthesized by reacting bromophenyl-substituted precursors with thiourea in acetonitrile under reflux, followed by purification via preparative HPLC (27% yield) . Alternative methods include using dimethylformamide dimethyl acetal (DMFDMA) to form intermediates for further cyclization .

Q. How is the compound characterized structurally?

Key characterization techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and purity (e.g., δ 4.51 ppm for ethyl ester protons in DMSO-d₆) .

- IR Spectroscopy : Identification of functional groups like C=O (1628 cm⁻¹) and NH₂ (3285 cm⁻¹) .

- Mass Spectrometry : For molecular ion validation and fragmentation patterns.

- Elemental Analysis : To verify stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. What solvents and reaction conditions optimize synthesis?

Polar aprotic solvents (e.g., acetonitrile, DMF) at elevated temperatures (80–100°C) are commonly used. Reflux in ethanol or methanol is effective for cyclization steps . Inert atmospheres (N₂/Ar) prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can the amino group be functionalized to explore structure-activity relationships (SAR)?

The amino group at position 2 can undergo:

- Urea/Thiourea Formation : Reaction with isocyanates (e.g., benzyl isocyanate) at 80°C to yield substituted ureas, enhancing biological activity .

- Schiff Base Formation : Condensation with aldehydes to form imines for metal coordination studies.

- Acylation : Introducing acyl groups to modulate lipophilicity and pharmacokinetic properties .

Q. What strategies improve yield in large-scale synthesis?

Yield discrepancies (e.g., 27% vs. 85%) arise from variations in purification methods and reaction scaling. Strategies include:

- Continuous Flow Synthesis : Enhances reproducibility and reduces side reactions .

- Optimized Workup : Liquid-liquid extraction with ethyl acetate/water (3×3 mL) and drying over Na₂SO₄ improves recovery .

- Catalytic Additives : Using triethylamine to neutralize HCl byproducts in nucleophilic substitutions .

Q. How is computational modeling applied to predict biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like SIRT2. For example, tri-substituted aminothiazoles showed EC₅₀ values of 0.11 µM against HCC cells, correlating with predicted interactions in catalytic pockets . QSAR models further guide substituent selection for enhanced selectivity (>450-fold) .

Q. What crystallographic tools determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths and angles. SHELXTL (Bruker AXS) and Olex2 are standard for small-molecule crystallography, providing thermal ellipsoid plots and Hirshfeld surface analysis .

Q. How are fused heterocycles synthesized from this scaffold?

Cyclization with α-aminoheterocycles (e.g., 2-aminopyridine) in acetic acid yields pyrido[1,2-a]pyrimidines. DMFDMA-mediated enamine formation precedes intramolecular cyclization, producing thiazolo[5,4-c]pyridines in 77% yield .

Contradiction Resolution & Methodological Insights

Q. How to address conflicting biological activity data across studies?

Discrepancies may stem from assay conditions (e.g., cell line specificity, incubation time). Validate results using:

Q. What analytical methods resolve isomeric intermediates?

- HPLC-DAD/MS : Separates isomers (e.g., E/Z enamines) using C18 columns and gradient elution .

- NOESY NMR : Identifies spatial proximity of protons in isomeric mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.